5-Bromo-3-nitropyridine-2-carboxamide
Overview
Description
5-Bromo-3-nitropyridine-2-carboxamide is a chemical compound with the CAS Number: 412035-35-9. It has a molecular weight of 246.02 .
Synthesis Analysis
The synthesis of similar compounds involves the use of catalysts and a mixture of acetone/water. The reaction is stirred uniformly at 20-30°C, then the temperature of the reaction system is controlled to 10-15°C . After the addition of H2O2, the reaction is heated at 10-15°C for 1-2h, then it is heated up to 30°C at a heating rate of 2°C/min for 2h, and finally, it is heated to 40°C at a heating rate of 1°C/min .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrN3O3/c7-3-1-4 (10 (12)13)5 (6 (8)11)9-2-3/h1-2H, (H2,8,11) . For a more detailed molecular structure analysis, you may refer to the related peer-reviewed papers .Chemical Reactions Analysis
The reaction mechanism of similar compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 246.02 . For a more detailed analysis of its physical and chemical properties, you may refer to the related peer-reviewed papers .Scientific Research Applications
Synthesis and Chemical Analysis
5-Bromo-3-nitropyridine-2-carboxamide is an important chemical compound used in various synthesis and chemical analysis processes. It has been utilized in the preparation of anticoccidial agents, where its derivatives were found to be active against Eimeria tenella, a significant pathogen in poultry (Morisawa, Kataoka, & Kitano, 1977; Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978). Furthermore, its synthesis from the corresponding amine via hydrogen peroxide oxidation has been reported, highlighting its potential for large-scale production (Agosti et al., 2017).
Molecular and Computational Studies
Molecular and computational studies of this compound have revealed its potential in various scientific applications. Computational calculations including density functional theory (DFT) and UV-Vis spectrum analysis have been conducted to understand its molecular structure and energy (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021). Furthermore, FT-Raman and FT-IR spectroscopic studies have been carried out to explore its vibrational properties (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).
Exploration in Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound has been utilized to synthesize novel compounds. These include azaphenoxazine derivatives, which have potential applications in various chemical and pharmaceutical research areas (Takahashi & Yoneda, 1958).
Safety and Hazards
The compound has been classified under the Hazardous Products Regulations (SOR/2015-17). It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFOXVHWINGUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736666 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412035-35-9 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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